molecular formula C20H19BrF2N2OS B3006662 5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-1H-imidazole CAS No. 1226438-67-0

5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-1H-imidazole

Cat. No.: B3006662
CAS No.: 1226438-67-0
M. Wt: 453.35
InChI Key: FNPGRKOXVVTXQV-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-1H-imidazole, also known as BIRB-796, is a selective inhibitor of p38α mitogen-activated protein kinase (MAPK) that has been widely studied for its potential therapeutic applications. In

Scientific Research Applications

Crystal Structure and Molecular Interactions

The compound 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, which shares a structural similarity with the requested compound, has been studied for its crystal structure. This research revealed the orientations of phenyl rings with respect to the imidazole ring and found no significant intermolecular interactions within the crystal structure, indicating potential for molecular stacking applications (Mohamed et al., 2013).

Antimicrobial Applications

Imidazole compounds, including derivatives similar to the requested compound, have been synthesized for their potent antimicrobial properties. These compounds have been tested against various microbes, showing significant activity and thus suggesting potential for developing new antimicrobial agents (Narwal et al., 2012).

Synthetic Methodology and Reaction Mechanisms

The synthesis and reaction mechanism of imidazole derivatives, such as 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole, have been studied. This research provides insights into the synthetic routes and conditions for such compounds, which could be crucial for their large-scale production and application in various fields (Hu Zhi-zhi, 2009).

Anti-Inflammatory and Analgesic Applications

Research has also been conducted on 4,5-diaryl-2-(substituted thio)-1H-imidazoles for their antiinflammatory and analgesic properties. These studies suggest that derivatives of imidazole, such as the one , may have potential applications in treating inflammatory conditions and pain management (Sharpe et al., 1985).

Heme Oxygenase Inhibition

Another study focused on the inhibition of heme oxygenase by imidazole derivatives. This research indicates that compounds structurally related to the requested imidazole could play a role in modulating heme oxygenase activity, which is significant in various physiological and pathological processes (Roman et al., 2007).

Properties

IUPAC Name

5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-2-(2-methylpropylsulfanyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrF2N2OS/c1-13(2)12-27-20-24-11-18(14-3-5-15(21)6-4-14)25(20)16-7-9-17(10-8-16)26-19(22)23/h3-11,13,19H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPGRKOXVVTXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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